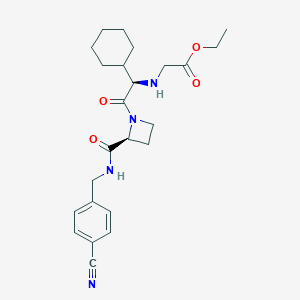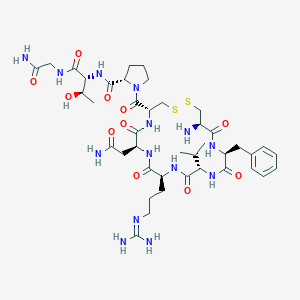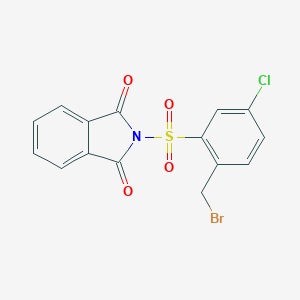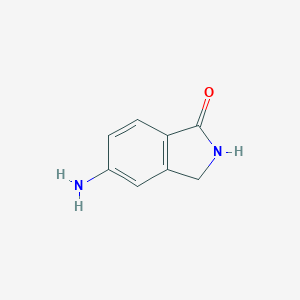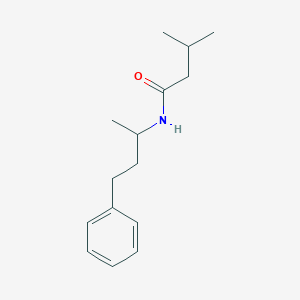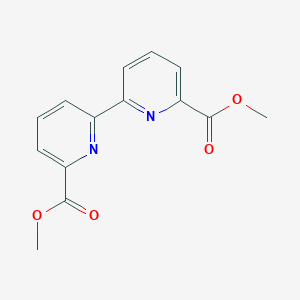
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate
Descripción general
Descripción
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate is a derivative of 2,2'-bipyridine, a molecule consisting of two pyridine rings connected at their 2-positions. The dimethyl variant specifically refers to the substitution of the hydrogen atoms at the 6 and 6' positions with methyl groups, and the presence of carboxylate groups at the 4 and 4' positions. This compound is of interest due to its potential applications in various fields, including coordination chemistry and materials science .
Synthesis Analysis
The synthesis of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate involves modified Negishi cross-coupling conditions starting from substituted 2-halopyridines . Another approach includes a practical bromination method to synthesize dimethyl 6,6'-bis(bromomethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate, which avoids impurities and purification difficulties associated with direct bromination methods . These synthetic routes provide access to a variety of functionalized 2,2'-bipyridines that can be further modified for specific applications.
Molecular Structure Analysis
The molecular structure of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate has been elucidated using single-crystal X-ray crystallography. The uncoordinated ligand adopts an anti pyridyl arrangement with coplanar pyridyl rings. Upon coordination to copper(I), the ligand exhibits an increased inter-pyridyl twisting within each ligand, facilitating chelating metal coordination . The crystal structure of related compounds, such as 6,6'-dimethylsulfinyl-2,2'-bipyridine, has also been determined, revealing weak hydrogen bonding and π-π stacking interactions in the solid state .
Chemical Reactions Analysis
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate can participate in various chemical reactions due to its reactive sites. For instance, the deprotonation of a dimethyl sulfide ligand can lead to intramolecular nucleophilic addition to the 2 position of coordinated 2,2'-bipyridine . Additionally, the compound can form complexes with metals such as copper(I), which are relevant for applications in dye-sensitized solar cells (DSCs) .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2,2'-bipyridine-6,6'-dicarboxylate and its derivatives are influenced by the substituents on the bipyridine core. For example, the presence of dimethyl groups can affect the compound's phase transitions, vibrations, and methyl group tunneling characteristics . The electronic properties, such as charge transfer interactions, are also impacted by the crystal packing and the nature of the substituents .
Aplicaciones Científicas De Investigación
-
Catalysis and Inorganic Chemistry
- Application : Dimethyl 2,2’-Bipyridine-6,6’-dicarboxylate is used in catalysis and inorganic chemistry as a nitrogen-donor ligand .
- Method of Application : The specific method of application in catalysis and inorganic chemistry would depend on the specific reaction or process being carried out. Typically, it would be used in stoichiometric or catalytic amounts to facilitate a desired chemical transformation .
- Results : The outcomes of using this compound as a ligand would depend on the specific reaction or process. In general, the use of appropriate ligands can enhance the efficiency and selectivity of chemical transformations .
-
- Application : This compound is also used as a material building block for the synthesis of functional metal complexes .
- Method of Application : The compound would be reacted with a suitable metal source under appropriate conditions to form the desired metal complex .
- Results : The resulting metal complexes could have various applications, including in materials science, catalysis, and other areas .
-
Synthesis of Pyridine-Bridged Bis Pyrazole Ligands
- Application : Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used to synthesize pyridine-bridged bis pyrazole ligands .
- Method of Application : This involves a Claisen condensation reaction .
- Results : The resulting ligands can be further treated with UCl4 to yield novel mononuclear uranium (IV) complexes .
-
Synthesis of Oligobipyridine Ligands
- Application : 6,6’-dimethyl-2,2’-bipyridyl, another similar compound, has been used in the synthesis of novel oligobipyridine ligands .
- Method of Application : The specific method of synthesis would depend on the desired oligobipyridine ligand .
- Results : The resulting oligobipyridine ligands could have various applications, including in materials science, catalysis, and other areas .
-
Synthesis of Novel Mononuclear Uranium (IV) Complexes
- Application : Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used to synthesize pyridine-bridged bis pyrazole ligands . These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes .
- Method of Application : This involves a Claisen condensation reaction .
- Results : The resulting ligands can be further treated with UCl4 to yield novel mononuclear uranium (IV) complexes .
-
Synthesis of Complexes with Ions
- Application : 6,6’-dimethyl-2,2’-bipyridyl, another similar compound, is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .
- Method of Application : The specific method of synthesis would depend on the desired complex .
- Results : The resulting complexes could have various applications, including in materials science, catalysis, and other areas .
-
Synthesis of Functional Metal Complexes
- Application : This compound is used as a material building block for the synthesis of functional metal complexes .
- Method of Application : The compound would be reacted with a suitable metal source under appropriate conditions to form the desired metal complex .
- Results : The resulting metal complexes could have various applications, including in materials science, catalysis, and other areas .
-
Synthesis of Pyridine-Bridged Bis Pyrazole Ligands
- Application : Dimethyl 2,6-pyridinedicarboxylate, a similar compound, has been used to synthesize pyridine-bridged bis pyrazole ligands .
- Method of Application : This involves a Claisen condensation reaction .
- Results : The resulting ligands can be further treated with UCl4 to yield novel mononuclear uranium (IV) complexes .
-
Synthesis of Oligobipyridine Ligands
- Application : 6,6’-dimethyl-2,2’-bipyridyl, another similar compound, has been used in the synthesis of novel oligobipyridine ligands .
- Method of Application : The specific method of synthesis would depend on the desired oligobipyridine ligand .
- Results : The resulting oligobipyridine ligands could have various applications, including in materials science, catalysis, and other areas .
-
Synthesis of Complexes with Ions
- Application : 6,6’-dimethyl-2,2’-bipyridyl, another similar compound, is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) .
- Method of Application : The specific method of synthesis would depend on the desired complex .
- Results : The resulting complexes could have various applications, including in materials science, catalysis, and other areas .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKCGCGCKIYMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467115 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate | |
CAS RN |
142593-07-5 | |
| Record name | DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)

